molecular formula C10H7ClN2O3 B14457608 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione CAS No. 74614-89-4

1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione

Cat. No.: B14457608
CAS No.: 74614-89-4
M. Wt: 238.63 g/mol
InChI Key: HHYBIQSLWNICJQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a methoxy group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione typically involves the reaction of 4-chlorophenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anticonvulsant activity by modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, allowing better interaction with biological membranes and targets .

Properties

CAS No.

74614-89-4

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methoxyimidazole-2,4-dione

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-9(14)13(10(15)12-8)7-4-2-6(11)3-5-7/h2-5H,1H3

InChI Key

HHYBIQSLWNICJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)N(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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